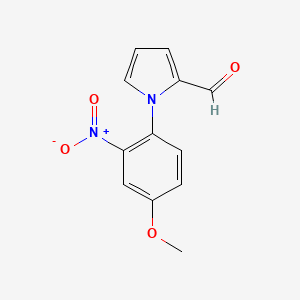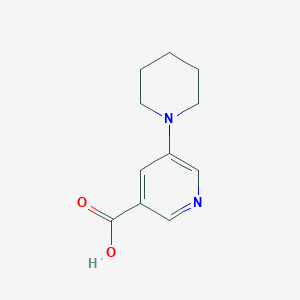
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
Vue d'ensemble
Description
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, also known as PHCCC, is a compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of glutamate in the brain.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
4-(Pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one has been used in the synthesis and structural analysis of polymers. For instance, its derivatives have been utilized in the creation of polymers with lactam and lactim forms, as seen in the research by Paventi, Chan, and Hay (1996), who explored the synthesis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone (Paventi, Chan, & Hay, 1996).
Synthesis and Characterization of Derivatives
El-Shamy et al. (2022) described the synthesis of various phthalazine derivatives, including those with glycosyloxy and selenone groups. These compounds were characterized and tested for their antibacterial properties and cytotoxicity, providing insights into the potential medical applications of these derivatives (El-Shamy et al., 2022).
Antimicrobial and Antiviral Properties
Research by Salem et al. (2013) on new heterocycles containing the pyridine moiety demonstrated the antimicrobial and antiviral potential of phthalazine derivatives. This study highlights the importance of these compounds in developing new pharmaceutical agents (Salem et al., 2013).
Synthesis and Biological Screening
The work by El-Wahab et al. (2011) on the synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives showcases their potential in antimicrobial activity. These derivatives were synthesized and tested against various bacteria and fungi, indicating their utility in medical research (El-Wahab et al., 2011).
Heterocyclic Poly(arylene ether ketone)s Synthesis
Cheng et al. (2007) explored the synthesis of novel heterocyclic poly(arylene ether ketone)s using phthalazinone derivatives. These polymers demonstrated excellent thermal properties and solubility in various solvents, indicating their potential in industrial applications (Cheng et al., 2007).
Propriétés
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMUSDYMFOGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)


![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)







